molecular formula C11H6N2O3 B1608787 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 228728-20-9

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1608787
M. Wt: 214.18 g/mol
InChI Key: IFAKVZVBQAGALH-UHFFFAOYSA-N
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Description

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the empirical formula C₁₁H₇NO₅ . It belongs to the class of quinoline derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a quinoline ring system with a cyano group at position 6 and a carboxylic acid group at position 3. The presence of the carbonyl group (4-oxo) confers reactivity and biological activity.



Synthesis Analysis

The synthesis of this compound involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have reported various synthetic routes, such as cyclization of 2-aminobenzonitrile with ethyl acetoacetate or malonic acid derivatives. Additionally, oxidative processes using metal catalysts have been explored. Further studies are needed to optimize the synthetic protocols and improve yields.



Molecular Structure Analysis

The molecular structure of 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by the following features:



  • Quinoline ring system: A six-membered aromatic ring with nitrogen at position 1.

  • Cyano group (CN) at position 6: Enhances reactivity and influences biological interactions.

  • Carboxylic acid group (COOH) at position 3: Provides acidity and potential binding sites.



Chemical Reactions Analysis

The compound participates in several chemical reactions:



  • Hydrolysis : The carboxylic acid group can undergo hydrolysis under basic conditions.

  • Substitution Reactions : The cyano group can be replaced by other nucleophiles (e.g., amines, alcohols).

  • Condensation Reactions : It can react with other carbonyl compounds to form heterocyclic derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 200-220°C.

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents (e.g., ethanol, acetone).

  • Color : The compound appears as a pale yellow solid.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with care and follow standard laboratory safety protocols.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions


  • Biological Evaluation : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Drug Development : Assess its pharmacokinetics and pharmacodynamics for possible drug development.


properties

IUPAC Name

6-cyano-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-4-6-1-2-9-7(3-6)10(14)8(5-13-9)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAKVZVBQAGALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401792
Record name 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

228728-20-9
Record name 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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